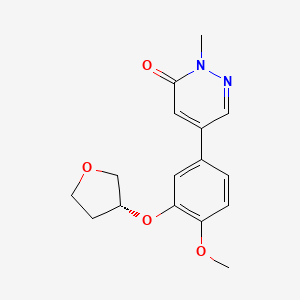
(r)-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “®-5-(4-Methoxy-3-(3-tetrahydrofuranyloxy)phenyl)-2-methylpyridazin-3-one” is a chemical compound with a complex structure. Let’s break it down:
- The “r” in the name indicates the stereochemistry (specifically, the chirality) of the molecule.
- The compound contains a pyridazinone core, which is a heterocyclic ring system.
- Attached to the pyridazinone core are a 4-methoxyphenyl group and a tetrahydrofuranyl group.
- This compound may have potential biological activity due to its unique structure.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically use organic synthesis techniques to construct complex molecules like this one.
- Industrial production methods would likely involve large-scale synthesis, optimization, and purification processes. These details would be proprietary and closely guarded by manufacturers.
Analyse Des Réactions Chimiques
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify functional groups or alter the pyridazinone ring.
Reduction: Reduction reactions may reduce specific functional groups.
Substitution: Substituents on the phenyl or furanyl groups can be replaced.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Potassium permanganate, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), or transition metal catalysts.
- Major products would vary based on the reaction type and conditions.
Applications De Recherche Scientifique
- Research on this compound is limited, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Biological Studies: Assessing its impact on cellular processes or receptors.
Materials Science: Exploring its use in materials with specific properties.
Agrochemicals: Investigating its potential as a pesticide or herbicide.
Industry: Developing novel synthetic routes for industrial production.
Mécanisme D'action
- Unfortunately, the specific mechanism of action remains unknown due to limited research.
- Hypothetically, it could interact with cellular targets (e.g., enzymes, receptors) or affect signaling pathways.
Comparaison Avec Des Composés Similaires
- Similar compounds might include other pyridazinones, phenyl-substituted heterocycles, or furanyl derivatives.
- Uniqueness lies in the combination of the pyridazinone core, the 4-methoxyphenyl group, and the tetrahydrofuranyl moiety.
Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
5-[4-methoxy-3-[(3R)-oxolan-3-yl]oxyphenyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H18N2O4/c1-18-16(19)8-12(9-17-18)11-3-4-14(20-2)15(7-11)22-13-5-6-21-10-13/h3-4,7-9,13H,5-6,10H2,1-2H3/t13-/m1/s1 |
Clé InChI |
QYBXXSKDBOTLAF-CYBMUJFWSA-N |
SMILES isomérique |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)O[C@@H]3CCOC3 |
SMILES canonique |
CN1C(=O)C=C(C=N1)C2=CC(=C(C=C2)OC)OC3CCOC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
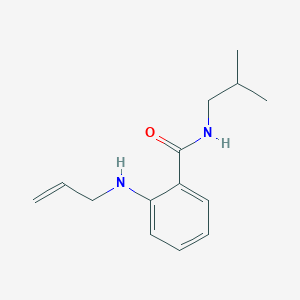
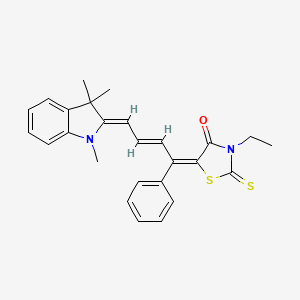
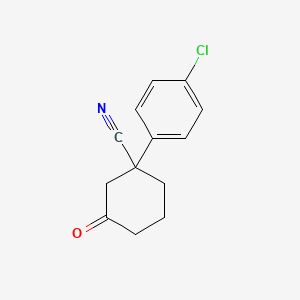
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)



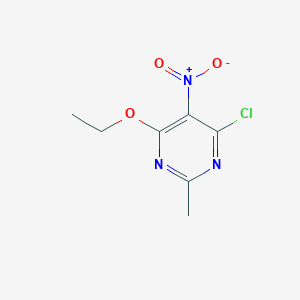
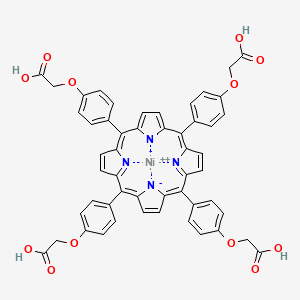
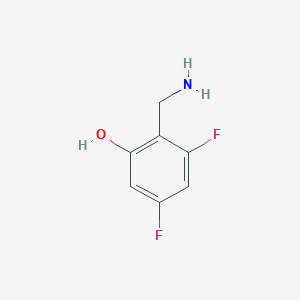

![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)

